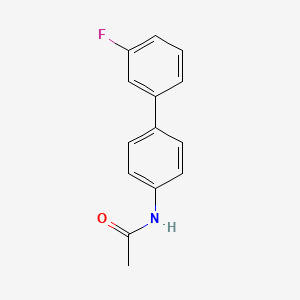

4'-(m-Fluorophenyl)acetanilide

Description

Contextualization within the Broader Field of Fluoroacetanilide Chemistry

Fluoroacetanilides are a class of compounds that have garnered considerable attention in chemical and pharmaceutical research. ontosight.ai The introduction of a fluorine atom into the acetanilide (B955) structure can significantly alter the molecule's electronic distribution, which in turn affects its reactivity, polarity, and biological activity. solubilityofthings.comontosight.ai The position of the fluorine substituent on the phenyl ring (ortho, meta, or para) determines the specific changes in these properties. libretexts.orgnih.gov

For instance, studies on fluoro-substituted acetoacetanilides have shown that the position of the fluorine atom influences the molecular structure, leading to either planar structures with intramolecular hydrogen bonding (ortho position) or twisted structures with intermolecular hydrogen bonding (meta and para positions). nih.gov This structural difference highlights the nuanced effects of fluorine substitution.

Fluoroacetanilides, including the para-isomer 4'-fluoroacetanilide, are utilized as intermediates in the synthesis of pharmaceuticals, such as analgesics and anti-inflammatory drugs, and in the development of agrochemicals like herbicides and pesticides. chemimpex.com The broader field of fluoroacetanilide chemistry is driven by the quest to understand how fluorine substitution can be used to fine-tune the properties of molecules for specific applications. solubilityofthings.comontosight.ai

Academic Significance of Meta-Fluorine Substitution on the Phenyl Ring for Chemical and Biological Investigations

The substitution of a fluorine atom at the meta-position of the phenyl ring in N-(3-Fluorophenyl)acetanilide is of particular academic interest due to the unique electronic effects it imparts. Fluorine is highly electronegative, and its presence on the aromatic ring influences the molecule's reactivity and interactions with other molecules. solubilityofthings.com The meta-positioning creates a specific electronic environment that is distinct from ortho and para substitutions. libretexts.org

This meta-substitution is crucial for several reasons:

Influence on Biological Activity: Fluorinated compounds are frequently investigated in medicinal chemistry for their potential therapeutic applications. solubilityofthings.com The unique electronic signature of the meta-fluoro substitution can lead to novel interactions with biological targets like enzymes and receptors.

Synthetic Utility: N-(3-Fluorophenyl)acetanilide serves as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. solubilityofthings.com Its specific structure allows for further chemical modifications, opening avenues for the creation of new compounds with desired properties. mdpi.com

Overview of Key Research Trajectories and Methodological Approaches in N-(3-Fluorophenyl)acetanilide Studies

Current research on N-(3-Fluorophenyl)acetanilide and related compounds follows several key trajectories:

Synthesis and Derivatization: A primary research focus is the development of efficient synthetic routes to N-(3-Fluorophenyl)acetanilide and its derivatives. A common method involves the reaction of 3-fluoroaniline (B1664137) with an acetylating agent like acetic anhydride (B1165640) or acetyl chloride. chemicalbook.com Researchers are also exploring the use of this compound as a building block to create more complex molecules with potential biological activity. For example, it has been used in the synthesis of novel hydantoin (B18101) acetanilide derivatives investigated for their anticancer properties. mdpi.com

Medicinal Chemistry and Drug Discovery: A significant area of investigation is the exploration of the biological properties of N-(3-Fluorophenyl)acetanilide derivatives. solubilityofthings.com For instance, derivatives have been synthesized and evaluated as potential Aurora kinase B inhibitors for cancer therapy. nih.gov The meta-fluoro substitution is often a key feature in structure-activity relationship (SAR) studies, which aim to understand how chemical structure correlates with biological function.

Structural and Computational Chemistry: Methodological approaches such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are employed to determine the precise three-dimensional structure of N-(3-Fluorophenyl)acetanilide and its derivatives. nih.govnih.gov Computational modeling is also used to predict molecular properties and to understand the interactions between these compounds and biological targets at a molecular level. libretexts.org These studies provide fundamental insights that guide the design of new molecules with enhanced properties.

Data Tables

Table 1: Physicochemical Properties of N-(3-Fluorophenyl)acetanilide

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO | chemicalbook.com |

| Molecular Weight | 153.15 g/mol | chemicalbook.com |

| Melting Point | 82-84 °C | chemicalbook.com |

| Boiling Point (Predicted) | 293.3 ± 23.0 °C | chemicalbook.com |

| Density (Estimate) | 1.1655 g/cm³ | chemicalbook.com |

| Appearance | White to light yellow powder/crystal | chemicalbook.com |

| Solubility | Soluble in methanol, insoluble in water | chemicalbook.com |

| CAS Number | 351-28-0 | chemicalbook.com |

Table 2: Related Fluoroacetanilide Compounds and Their Applications

| Compound Name | Position of Fluorine | Key Research Application | Source |

| 2'-Fluoroacetanilide | Ortho | Intermediate in pharmaceuticals and agrochemicals. ontosight.ai | ontosight.ai |

| 4'-Fluoroacetanilide | Para | Intermediate for analgesics, anti-inflammatory drugs, herbicides, and pesticides. chemimpex.com | chemimpex.com |

| N-(3-Chloro-4-fluorophenyl)acetamide | Para (and meta chloro) | Intermediate in chemical synthesis. jmpas.comprepchem.com | jmpas.comprepchem.com |

| N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide | Meta | Investigated for antimicrobial and anticancer properties. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

725-06-4 |

|---|---|

Molecular Formula |

C14H12FNO |

Molecular Weight |

229.25 g/mol |

IUPAC Name |

N-[4-(3-fluorophenyl)phenyl]acetamide |

InChI |

InChI=1S/C14H12FNO/c1-10(17)16-14-7-5-11(6-8-14)12-3-2-4-13(15)9-12/h2-9H,1H3,(H,16,17) |

InChI Key |

KQVVCCBTUAMFML-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Pathways for N 3 Fluorophenyl Acetanilide and Its Derivatives

Established Synthetic Routes to N-(3-Fluorophenyl)acetanilide

The most direct and common method for the synthesis of N-(3-fluorophenyl)acetanilide is the N-acetylation of 3-fluoroaniline (B1664137). This reaction involves the introduction of an acetyl group onto the nitrogen atom of the amine.

N-Acetylation of 3-Fluoroaniline: Reaction Conditions and Yield Optimization

The N-acetylation of 3-fluoroaniline is typically achieved by reacting it with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride. The reaction is often carried out in the presence of a catalyst or a base to facilitate the transformation and neutralize any acidic byproducts.

Conventional methods often employ acetic anhydride in the presence of glacial acetic acid. The reaction mixture is typically heated to ensure the completion of the reaction. While effective, these methods can sometimes lead to the formation of byproducts and may require significant energy input. ijirset.com

Optimization of reaction conditions is crucial for maximizing the yield and purity of the desired product. Factors such as the choice of acetylating agent, solvent, catalyst, reaction temperature, and reaction time all play a significant role. For instance, the use of a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a suitable solvent such as dimethylformamide (DMF) with a base like potassium carbonate can lead to high yields of the N-acetylated product at room temperature in a relatively short time.

The table below summarizes various conditions reported for the N-acetylation of anilines, which can be adapted for 3-fluoroaniline.

| Acetylating Agent | Catalyst/Base | Solvent | Temperature | Yield | Reference |

| Acetic Anhydride | Glacial Acetic Acid | - | Reflux | Good | ijirset.com |

| Acetyl Chloride | K2CO3 / TBAB | DMF | Room Temp. | High | |

| Glacial Acetic Acid | Magnesium Sulfate (B86663) | Neat | Sunlight | Excellent | rsc.org |

| Acetic Anhydride | Werner-type complexes | Solvent-free | - | Good to Excellent | researchgate.net |

Application of Green Chemistry Principles in N-(3-Fluorophenyl)acetanilide Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods, in line with the principles of green chemistry. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Several green approaches have been developed for the N-acetylation of anilines, which are applicable to the synthesis of N-(3-fluorophenyl)acetanilide. One such approach involves the use of a Lewis acid catalyst like magnesium sulfate (MgSO4) with glacial acetic acid under neat (solvent-free) conditions, utilizing sunlight as a sustainable energy source. rsc.org This method avoids the use of hazardous organic solvents and conventional heating, making it a more eco-friendly alternative. rsc.orgrsc.org Another green method employs plant extracts, such as those from Vigna mungo (black gram) and rice straw, as catalysts for the acetylation of aniline (B41778) with acetic anhydride at room temperature. ttwrdcs.ac.in

These green methodologies offer several advantages over traditional methods, including:

Reduced Waste: By avoiding the use of solvents and minimizing byproducts, these methods have a higher atom economy. sphinxsai.com

Use of Renewable Resources: Utilizing sunlight as an energy source and plant-based materials as catalysts aligns with the principle of using renewable feedstocks. ttwrdcs.ac.inresearchgate.net

Safer Reaction Conditions: These methods often operate under milder conditions, reducing the risks associated with high temperatures and hazardous reagents. researchgate.net

The table below highlights some green synthetic routes for N-acetylation.

| Acetylating Agent | Catalyst | Energy Source | Solvent | Key Green Principle | Reference |

| Glacial Acetic Acid | MgSO4 | Sunlight | Neat | Renewable energy, solvent-free | rsc.org |

| Acetic Anhydride | Plant Extracts | - | - | Renewable catalyst, mild conditions | ttwrdcs.ac.in |

| Glacial Acetic Acid | Zinc Dust | Heating | Acetic Acid | Avoids acetic anhydride | sphinxsai.com |

Regioselective Functionalization and Derivatization Strategies

Once N-(3-fluorophenyl)acetanilide is synthesized, it can be further modified to introduce additional functional groups onto the aromatic ring. The regioselectivity of these reactions is of paramount importance, as the position of the new substituent can dramatically alter the molecule's properties.

Directed Ortho-C-H Functionalization of the Fluorophenyl Moiety

The acetamido group (-NHCOCH3) in N-(3-fluorophenyl)acetanilide can act as a directing group, facilitating the regioselective functionalization of the C-H bonds at the ortho positions (C2 and C6) of the phenyl ring. This is a powerful strategy for introducing substituents with high precision.

Palladium-catalyzed C-H activation is a prominent method for achieving directed ortho-functionalization. researchgate.net In this approach, a palladium catalyst coordinates to the amide oxygen, bringing the metal center in close proximity to the ortho C-H bonds, thereby enabling their activation and subsequent reaction with a coupling partner. acs.orgscite.aiamazonaws.com For instance, the ortho-arylation of acetanilides can be achieved using trialkoxyarylsilanes in the presence of a palladium(II) catalyst. acs.orgamazonaws.com

The reaction conditions, including the choice of palladium catalyst, oxidant, and additives, are critical for achieving high yields and selectivity. nih.gov The steric and electronic properties of the directing group and the substrate also influence the outcome of the reaction. rsc.org

Palladium-Catalyzed Coupling Reactions and Their Regiochemical Control

Palladium-catalyzed cross-coupling reactions are versatile tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions can be employed to introduce a wide range of functional groups onto the N-(3-fluorophenyl)acetanilide scaffold. The regiochemical outcome of these reactions is often dictated by the nature of the starting materials and the reaction conditions.

For instance, if a halogen atom is introduced onto the fluorophenyl ring, it can serve as a handle for subsequent palladium-catalyzed coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. The position of the halogen will determine the site of the new bond formation. The choice of ligands on the palladium catalyst can also play a crucial role in controlling the regioselectivity of the coupling reaction. semanticscholar.orgrsc.org

Halogenation Reactions: Bromination and Selective Product Formation

Halogenation, particularly bromination, is a common electrophilic aromatic substitution reaction used to functionalize aromatic rings. The acetamido group in N-(3-fluorophenyl)acetanilide is an activating, ortho-, para-directing group. However, due to the steric hindrance of the acetamido group, the para-position is generally favored for substitution. scribd.com

In the case of N-(3-fluorophenyl)acetanilide, the fluorine atom at the meta position will also influence the regioselectivity of the bromination. The fluorine atom is a deactivating group but is also ortho-, para-directing. Therefore, the incoming bromine electrophile will be directed to the positions ortho and para to the acetamido group and ortho and para to the fluorine atom. The interplay of these directing effects will determine the final product distribution.

Selective product formation can be achieved by carefully controlling the reaction conditions. For example, using N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst can offer better control over the regioselectivity compared to using elemental bromine. digitellinc.com Furthermore, palladium-catalyzed ortho-halogenation of acetanilides using N-halosuccinimides provides a highly regioselective method to introduce a halogen at the ortho position to the acetamido group. beilstein-journals.orgbeilstein-journals.org This method utilizes a directing group strategy to achieve high selectivity. beilstein-journals.org

The reaction of acetanilide (B955) with bromine in acetic acid typically yields the para-bromo product. chegg.comchegg.com However, by employing a palladium catalyst, it is possible to direct the halogenation to the ortho position. beilstein-journals.org

Synthesis of N-(3-Fluorophenyl)acetanilide Analogues and Conjugates

The core N-(3-fluorophenyl)acetanilide structure serves as a versatile platform for chemical elaboration. Synthetic strategies focus on substitution at the amide nitrogen, conjugation with heterocyclic systems like thiourea (B124793) and hydantoin (B18101), and integration into complex architectures such as quinolines and specialized radiotracers.

The amide nitrogen of N-(3-fluorophenyl)acetanilide can be functionalized through N-alkylation and N-acylation reactions to yield a diverse range of tertiary amide derivatives.

N-Alkylation: The introduction of alkyl groups onto the amide nitrogen is a common strategy. This can be achieved by treating the parent acetanilide with an alkyl halide in the presence of a base. The acetanilide is first deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding anilide anion. This nucleophilic anion then displaces the halide from the alkylating agent (e.g., an alkyl bromide or iodide) in a nucleophilic substitution reaction. Recent advancements in this area include the use of copper-catalyzed metallaphotoredox platforms which allow for the coupling of N-nucleophiles with a wide variety of alkyl bromides at room temperature.

N-Acylation: Similarly, an acyl group can be introduced at the amide nitrogen. This typically involves reacting the N-substituted aniline precursor with an acyl chloride or acid anhydride. For instance, N-isopropyl-3-fluoroaniline can be reacted with chloroacetyl chloride in the presence of an acid-binding agent like triethylamine (B128534) to form the N-substituted chloroacetamide derivative. This method provides a direct route to tertiary amides, which are key intermediates in the synthesis of more complex molecules.

| Reaction Type | Reagents | Product Type |

| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl Halide (R-X) | N-Alkyl-N-(3-fluorophenyl)acetamide |

| N-Acylation | Acyl Chloride (R'-COCl) / Acid Anhydride | N-Acyl-N-(3-fluorophenyl)acetamide |

The N-(3-fluorophenyl)acetanilide scaffold can be conjugated with heterocyclic structures like thiourea and hydantoin to create hybrid molecules.

Hydantoin Hybrids: A common synthetic route to hydantoin-acetanilide hybrids involves a multi-step process. First, a substituted aniline, such as 3-fluoroaniline, is treated with chloroacetyl chloride in the presence of a base like triethylamine (TEA) to afford the corresponding 2-chloro-N-(3-fluorophenyl)acetamide intermediate. Separately, a hydantoin ring system is prepared, for example, via the Bucherer–Bergs reaction from a ketone (e.g., acetophenone), potassium cyanide, and ammonium (B1175870) carbonate. The final step involves the alkylation of the hydantoin nitrogen with the previously synthesized chloroacetanilide intermediate. This reaction is typically carried out in the presence of potassium carbonate and potassium iodide in a suitable solvent like acetonitrile, leading to the formation of the desired N-(3-fluorophenyl)acetanilide-hydantoin conjugate. semanticscholar.orgmdpi.com One specific example is the synthesis of N-(3-fluorophenyl)-2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetamide, which was prepared with a 70% yield. semanticscholar.org

Thiourea Hybrids: The synthesis of thiourea derivatives incorporating the fluorophenylacetanilide moiety can be achieved by first converting a suitable acid chloride to an acyl isothiocyanate. nih.gov This is typically done by reacting the acid chloride with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in an anhydrous solvent like acetone (B3395972). The resulting acyl isothiocyanate is a reactive intermediate that is not isolated but is reacted in situ with an amine. To incorporate the N-(3-fluorophenyl)acetanilide structure, one could react an appropriate isothiocyanate with 3-fluoroaniline. For example, the reaction of 4-chlorobenzoyl chloride with ammonium thiocyanate generates the 4-chlorobenzoyl isothiocyanate, which then reacts with 3-fluoroaniline in refluxing acetone to yield N-(4-Chlorobenzoyl)-N′-(3-fluorophenyl)thiourea.

| Hybrid Structure | Key Intermediate 1 | Key Intermediate 2 | Coupling Reaction |

| Hydantoin | 2-Chloro-N-(3-fluorophenyl)acetamide | Substituted Hydantoin | N-Alkylation |

| Thiourea | 3-Fluoroaniline | Acyl Isothiocyanate | Nucleophilic Addition |

The core chemical structure of N-(3-fluorophenyl)acetanilide, or more commonly its precursor 3-fluoroaniline, is a valuable building block for synthesizing more complex molecular architectures, including heterocyclic systems like quinolines and specialized molecules such as radiotracers for medical imaging.

Quinolines: Several established synthetic methods for quinolines utilize anilines as key starting materials. These methods can be adapted to use 3-fluoroaniline to produce quinolines with a fluorine atom at the 7-position of the quinoline (B57606) ring system.

Combes Synthesis: This method involves the condensation of an aniline with a 1,3-dicarbonyl compound, followed by acid-catalyzed cyclization.

Friedlander Synthesis: This reaction condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Vilsmeier-Haack Reaction: N-(3-Fluorophenyl)acetanilide itself can be used as a precursor. Treatment of the substituted acetanilide with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) can lead to the formation of 2-chloro-7-fluoroquinoline-3-carbaldehyde, a versatile intermediate for further derivatization. jmpas.com

| Quinoline Synthesis Method | Starting Materials (Adapted for 7-Fluoroquinoline) |

| Combes Synthesis | 3-Fluoroaniline, 1,3-Dicarbonyl Compound |

| Friedlander Synthesis | 2-Amino-4-fluorobenzaldehyde, Ketone with α-methylene |

| Vilsmeier-Haack | N-(3-Fluorophenyl)acetanilide, POCl₃, DMF |

Advanced Spectroscopic and Crystallographic Characterization Methodologies for N 3 Fluorophenyl Acetanilide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of N-(3-Fluorophenyl)acetanilide in solution. By analyzing the interactions of atomic nuclei with an external magnetic field, various NMR methods offer a complete picture of the molecule's connectivity and spatial arrangement.

¹H NMR spectroscopy for N-(3-Fluorophenyl)acetanilide, typically recorded in deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), reveals characteristic signals for both the aromatic and acetyl protons. The spectrum displays a singlet for the methyl (CH₃) protons of the acetyl group, usually appearing around δ 2.1-2.2 ppm. A broad singlet corresponding to the amide (NH) proton is also observed, with its chemical shift being highly dependent on solvent and concentration, often found in the range of δ 7.5-10.0 ppm.

The protons on the fluorophenyl ring exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The proton at the C2 position typically appears as a triplet or doublet of doublets around δ 7.6 ppm. The protons at C4 and C6 show complex multiplets in the range of δ 6.8-7.3 ppm, while the proton at C5 resonates as a doublet of doublets around δ 6.8 ppm.

¹H NMR Data for N-(3-Fluorophenyl)acetanilide

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent |

|---|---|---|---|---|

| NH | 10.01 | s (broad) | - | DMSO-d₆ |

| Ar-H | 7.68 | t | J = 8.1 | DMSO-d₆ |

| Ar-H | 7.55 | d | J = 8.1 | DMSO-d₆ |

| Ar-H | 7.33 | q | J = 8.1 | DMSO-d₆ |

| Ar-H | 6.88 | t | J = 8.1 | DMSO-d₆ |

Note: Chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet.

The ¹³C NMR spectrum provides essential information about the carbon skeleton of N-(3-Fluorophenyl)acetanilide. The carbonyl carbon (C=O) of the amide group is readily identified by its characteristic downfield shift, typically appearing around δ 168-169 ppm. The methyl carbon (CH₃) signal is observed upfield, usually near δ 24 ppm.

The aromatic carbons exhibit signals in the range of δ 106-163 ppm. The carbon atom directly bonded to the fluorine (C-F) shows a large coupling constant (¹JCF) and resonates at approximately δ 162 ppm. The carbon attached to the nitrogen atom (C-N) appears around δ 141 ppm. The remaining aromatic carbons can be assigned based on their chemical shifts and C-F coupling constants.

¹³C NMR Data for N-(3-Fluorophenyl)acetanilide

| Carbon Assignment | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| C=O | 168.6 | DMSO-d₆ |

| C-F (C3') | 162.1 (d, ¹JCF = 240.7 Hz) | DMSO-d₆ |

| C-N (C1') | 141.1 (d, ³JCF = 10.1 Hz) | DMSO-d₆ |

| C5' | 130.5 (d, ³JCF = 9.4 Hz) | DMSO-d₆ |

| C2' | 114.7 | DMSO-d₆ |

| C6' | 110.1 (d, ²JCF = 21.1 Hz) | DMSO-d₆ |

| C4' | 106.3 (d, ²JCF = 26.3 Hz) | DMSO-d₆ |

Note: Chemical shifts are reported in ppm relative to the solvent signal. 'd' denotes doublet, with the C-F coupling constant provided in Hz.

¹⁹F NMR is a highly sensitive technique for probing the local environment of the fluorine atom in N-(3-Fluorophenyl)acetanilide. The chemical shift of the fluorine nucleus is influenced by the electronic effects of neighboring substituents and the molecule's conformation. For N-(3-Fluorophenyl)acetanilide, the ¹⁹F NMR spectrum shows a single resonance corresponding to the fluorine atom on the phenyl ring. This signal typically appears as a multiplet due to coupling with the ortho- and meta-protons on the aromatic ring. The precise chemical shift provides valuable information about the electronic environment and can be used to study intermolecular interactions.

Vibrational Spectroscopy for Molecular Conformation and Functional Group Assignments

Vibrational spectroscopy, particularly FTIR, is a powerful tool for identifying the functional groups present in N-(3-Fluorophenyl)acetanilide and for studying its conformational properties.

The FTIR spectrum of N-(3-Fluorophenyl)acetanilide displays characteristic absorption bands that confirm the presence of its key functional groups. A prominent N-H stretching vibration is observed in the region of 3200-3400 cm⁻¹. The amide I band, primarily due to C=O stretching, is a strong absorption typically found around 1660-1670 cm⁻¹. The amide II band, which arises from N-H bending and C-N stretching, appears near 1530-1550 cm⁻¹.

Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl group occurs just below 3000 cm⁻¹. The C-F stretching vibration gives rise to a strong band in the fingerprint region, typically around 1140-1250 cm⁻¹. The presence and position of these bands provide a spectroscopic signature for the molecule.

FTIR Data for N-(3-Fluorophenyl)acetanilide

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3291 - 3302 | Strong |

| Aromatic C-H Stretch | 3138 - 3192 | Medium |

| Aliphatic C-H Stretch | 2924 | Medium |

| Amide I (C=O Stretch) | 1664 - 1668 | Strong |

| C=C Aromatic Stretch | 1608 | Strong |

| Amide II (N-H Bend, C-N Stretch) | 1533 - 1558 | Strong |

Fourier Transform Raman (FT-Raman) Spectroscopy

The analysis of the FT-Raman spectrum would focus on identifying characteristic vibrations. Key expected bands for N-(3-Fluorophenyl)acetamide include:

Amide Vibrations: The amide group gives rise to several characteristic bands. The Amide I band (primarily C=O stretching) is expected to be strong in the Raman spectrum, typically appearing around 1650-1680 cm⁻¹. The Amide II (N-H bending and C-N stretching) and Amide III (a complex mix of C-N stretching and N-H bending) bands are also key features.

Aromatic Ring Vibrations: The fluorophenyl group will exhibit several characteristic bands, including C-C stretching vibrations within the ring (typically in the 1400-1600 cm⁻¹ region) and ring breathing modes.

C-H Vibrations: Aromatic C-H stretching modes are anticipated above 3000 cm⁻¹, while the methyl (CH₃) group's symmetric and asymmetric stretching vibrations would appear in the 2850-3000 cm⁻¹ range.

C-F Vibration: The carbon-fluorine stretching vibration is a key indicator of the substitution and typically appears as a strong band in the 1100-1300 cm⁻¹ region.

A detailed analysis, often supported by computational methods like Density Functional Theory (DFT), is required for the definitive assignment of each band in the spectrum. nih.govresearchgate.net

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS)

In GC-MS analysis, N-(3-Fluorophenyl)acetamide is first separated from other components on a gas chromatography column before entering the mass spectrometer, where it is typically ionized by electron impact (EI). The molecular weight of N-(3-Fluorophenyl)acetamide is 153.15 g/mol . nih.gov The mass spectrum shows a molecular ion peak (M⁺˙) at a mass-to-charge ratio (m/z) of 153, confirming the molecular weight. nih.gov

The fragmentation pattern provides structural confirmation. For N-(3-Fluorophenyl)acetamide, the primary fragmentation pathways involve the cleavage of the amide bond.

A prominent fragmentation involves the loss of a neutral ketene (B1206846) molecule (CH₂=C=O, 42 Da) via a McLafferty-type rearrangement, resulting in a major peak at m/z 111. This fragment corresponds to the 3-fluoroaniline (B1664137) radical cation.

Another significant fragment is the acetyl cation ([CH₃CO]⁺) at m/z 43, which is often observed as a base peak or a very intense peak in the spectrum. nih.gov

Table 1: Key Fragmentation Data for N-(3-Fluorophenyl)acetamide from GC-MS

| m/z | Proposed Fragment Ion | Formula | Notes |

| 153 | Molecular Ion | [C₈H₈FNO]⁺˙ | Confirms the molecular weight of the parent compound. nih.gov |

| 111 | [M - CH₂CO]⁺˙ | [C₆H₅FN]⁺˙ | Result of neutral ketene loss; corresponds to 3-fluoroaniline radical cation. |

| 43 | Acetyl cation | [C₂H₃O]⁺ | Often a highly abundant peak resulting from alpha-cleavage. nih.gov |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with extremely high accuracy. This technique can differentiate between compounds that have the same nominal mass but different chemical formulas. For N-(3-Fluorophenyl)acetamide (C₈H₈FNO), the theoretical monoisotopic mass is 153.05899 Da. nih.gov

In a typical HRMS experiment using an electrospray ionization (ESI) source, the compound is observed as a protonated molecule, [M+H]⁺. HRMS measures the mass of this ion to several decimal places, and this experimental value is compared against the calculated theoretical mass. A close match (typically within 5 ppm) provides unambiguous confirmation of the elemental formula C₈H₈FNO. This method is crucial for verifying the identity of newly synthesized compounds and differentiating between isomers. rsc.org

Table 2: HRMS Data for N-(3-Fluorophenyl)acetamide

| Species | Formula | Theoretical m/z | Note |

| Neutral Molecule | C₈H₈FNO | 153.05899 | Calculated exact mass. nih.gov |

| Protonated Molecule | [C₈H₉FNO]⁺ | 154.06687 | The ion typically observed in ESI-HRMS. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The absorption of UV light excites electrons from a lower energy ground state to a higher energy excited state.

For N-(3-Fluorophenyl)acetamide, the primary chromophores are the phenyl ring and the amide carbonyl group. The expected electronic transitions are:

π → π* transitions: These high-energy transitions occur within the aromatic phenyl ring. They are typically characterized by high molar absorptivity (ε) and are expected to appear in the UV region, likely below 280 nm. libretexts.orgmsu.edu

n → π* transitions: This transition involves the excitation of a non-bonding electron (n) from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. These transitions are symmetry-forbidden, resulting in a much lower molar absorptivity compared to π → π* transitions, and they occur at longer wavelengths. chemguide.co.uk

X-ray Diffraction Studies for Solid-State Molecular Geometry, Conformation, and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state material. This technique provides accurate data on bond lengths, bond angles, molecular conformation, and the intermolecular interactions that govern crystal packing.

The crystal structure of N-(3-Fluorophenyl)acetamide has been determined and its details are available from the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 907079. nih.gov The study is part of a broader investigation into the role of weak interactions involving organic fluorine in crystal packing, published in CrystEngComm in 2013. rsc.org

Table 3: Crystallographic Information for N-(3-Fluorophenyl)acetamide

| Parameter | Value |

| Compound Name | N-(3-Fluorophenyl)acetamide |

| Chemical Formula | C₈H₈FNO |

| CCDC Deposition No. | 907079 nih.gov |

| Associated Publication | CrystEngComm, 2013, 15 , 3711-3733 rsc.org |

| Common Interactions | N-H···O Hydrogen Bonds, C-H···F Interactions rsc.org |

Note: Specific unit cell parameters and space group information would be found in the detailed crystallographic information file (CIF) associated with the CCDC deposition number.

Mechanistic Investigations and Chemical Transformations of N 3 Fluorophenyl Acetanilide

Amide Bond Hydrolysis and N-Deacetylation Mechanisms

The cleavage of the amide bond in N-(3-Fluorophenyl)acetanilide, a process known as hydrolysis or N-deacetylation, is a fundamental transformation that can be achieved under acidic or basic conditions. chemguide.co.uk This reaction yields 3-fluoroaniline (B1664137) and acetic acid as the primary products.

Under acidic conditions, the hydrolysis is catalyzed by the protonation of the carbonyl oxygen of the amide. youtube.commasterorganicchemistry.com This initial protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.commasterorganicchemistry.com The nitrogen atom of the amide is generally not basic because its lone pair of electrons is involved in resonance with the carbonyl group. youtube.com Following the nucleophilic attack, a series of proton transfers occur, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the amine group, which is protonated under the acidic conditions to form an ammonium (B1175870) ion, and deprotonation of the newly formed carbonyl group results in the formation of the carboxylic acid. youtube.com The protonation of the leaving amine group makes the reaction essentially irreversible under these conditions. youtube.commasterorganicchemistry.com

Basic hydrolysis, on the other hand, involves the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide. This also proceeds through a tetrahedral intermediate, which then collapses to expel the amide anion. The amide anion is subsequently protonated by the solvent or upon workup to yield the corresponding amine.

In biological systems, N-deacetylation can be a significant metabolic pathway. For instance, studies on the related compound 4-fluoroacetanilide (B1213217) have shown that N-deacetylation is a major route of metabolism. tandfonline.com This process can be followed by re-acetylation, a phenomenon known as futile deacetylation-reacetylation. tandfonline.com

A facile and efficient method for the selective deacylation of N-arylacetamides has been developed using thionyl chloride (SOCl₂) as a catalyst in methanol. researchgate.net The reaction rate and yield are influenced by the temperature, with reflux conditions providing the highest yield. researchgate.net This method has been shown to be effective for a variety of N-arylacetamides, including those with electron-withdrawing groups. researchgate.net

Table 1: Conditions for Amide Bond Hydrolysis

| Condition | Reagents | Products | Mechanism Highlights |

|---|---|---|---|

| Acidic Hydrolysis | Dilute Acid (e.g., HCl), Heat | 3-Fluoroaniline, Acetic Acid | Protonation of carbonyl oxygen, nucleophilic attack by water, tetrahedral intermediate, irreversible due to amine protonation. chemguide.co.ukyoutube.commasterorganicchemistry.com |

| Basic Hydrolysis | Base (e.g., NaOH), Heat | 3-Fluoroaniline, Acetate | Nucleophilic attack by hydroxide ion, tetrahedral intermediate, formation of amine anion. chemguide.co.uk |

| SOCl₂-Catalyzed Deacylation | SOCl₂, Methanol, Reflux | 3-Fluoroaniline | Methanolysis reaction, influenced by temperature. researchgate.net |

Electrophilic Aromatic Substitution Reaction Mechanisms on Fluoro-Substituted Aromatic Rings

The acetamido group (-NHCOCH₃) in N-(3-Fluorophenyl)acetanilide is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). However, its activating ability is less than that of an amino group (-NH₂) due to the electron-withdrawing nature of the adjacent carbonyl group, which delocalizes the nitrogen's lone pair through resonance. vaia.com The fluorine atom, being an electronegative element, is a deactivating group through its inductive effect, but it is also an ortho-, para-director due to the donation of its lone pair electrons through resonance.

The interplay of these two substituents governs the regioselectivity of EAS reactions on the N-(3-Fluorophenyl)acetanilide ring. The acetamido group directs incoming electrophiles to the positions ortho and para to it (C4 and C6). The fluorine atom at the meta position (C3) directs to the positions ortho and para to it (C2 and C4). Therefore, the C4 position is strongly activated by the acetamido group and also directed by the fluorine atom, making it the most likely site for electrophilic attack. The C6 position is also activated by the acetamido group. The C2 position is activated by the fluorine but less so by the acetamido group.

A common example of an EAS reaction is nitration. The nitration of acetanilide (B955) is a well-studied reaction that proceeds via the formation of a nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. researchgate.netscribd.com This electrophile then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion. dalalinstitute.com Subsequent loss of a proton restores the aromaticity of the ring, yielding the nitro-substituted product. For N-(3-Fluorophenyl)acetanilide, nitration is expected to primarily yield N-(3-fluoro-4-nitrophenyl)acetanilide. For instance, the nitration of m-trifluoromethyl acetanilide under controlled temperature conditions results in the formation of 3'-trifluoromethyl-4'-nitroacetanilide. google.com

Another important EAS reaction is Friedel-Crafts acylation. The Friedel-Crafts acylation of 3-fluoroacetanilide with chloroacetyl chloride is a key step in the synthesis of various compounds. sigmaaldrich.com This reaction typically requires a Lewis acid catalyst, such as aluminum chloride, to generate the acylium ion electrophile.

| C6 | Ortho (activated) | Para (directing) | Favorable |

Nucleophilic Substitution Reactions Involving Derivatives of N-(3-Fluorophenyl)acetanilide

While the aromatic ring of N-(3-Fluorophenyl)acetanilide itself is generally unreactive towards nucleophilic aromatic substitution, its derivatives can undergo such reactions. For instance, if a suitable leaving group, such as a halogen or a nitro group, is introduced onto the aromatic ring, particularly at a position activated by an electron-withdrawing group, nucleophilic substitution can occur.

A more common type of nucleophilic substitution involves derivatives where the substitution occurs at a side chain. For example, N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide, a derivative of N-(3-Fluorophenyl)acetanilide, possesses a reactive chloroacetyl group. The chlorine atom in this group is susceptible to nucleophilic substitution by various nucleophiles, such as amines or thiols. evitachem.com This reactivity is crucial for the synthesis of more complex molecules, including some pharmaceuticals.

The synthesis of various N-substituted amino acetanilide scaffolds has been achieved through the nucleophilic substitution reactions of N-(4-acetamidophenyl)-2-chloroacetamide with different nucleophilic reagents. researchgate.net Similarly, derivatives of N-(3-Fluorophenyl)acetanilide with a leaving group on a side chain would be expected to undergo analogous transformations.

Oxidative Transformations and Electrochemical Characterization

The oxidation of N-(3-Fluorophenyl)acetanilide can lead to various products depending on the oxidizing agent and reaction conditions. For instance, the electrochemical oxidation of acetanilide derivatives has been studied to produce alkoxy-substituted compounds. researchgate.net A polarization study of acetanilide on platinum and graphite (B72142) anodes revealed the oxidation potentials, and subsequent potentiostatic electrolysis in the presence of an alcohol can lead to the substitution of an alkoxy group onto the aromatic ring. researchgate.net

The electrochemical behavior of acetanilide derivatives can be investigated using techniques like cyclic voltammetry. Such studies provide information about the oxidation and reduction potentials of the compound. The presence of the fluorine atom in N-(3-Fluorophenyl)acetanilide is expected to influence its electrochemical properties compared to unsubstituted acetanilide. The introduction of certain fragments, like 4-hydroxy acetanilide, into other molecular structures can result in multielectron redox-active compounds. mdpi.com

Investigation of Rearrangement Reactions and Their Pathways

Acetanilides and their derivatives can undergo several types of rearrangement reactions, often under acidic conditions. One of the most well-known is the Fries rearrangement , where an aryl ester is converted to a hydroxy aryl ketone in the presence of a Lewis acid catalyst. organic-chemistry.orgbyjus.comlibretexts.org While N-(3-Fluorophenyl)acetanilide is an amide, not an ester, this rearrangement highlights the potential for acyl group migration in related aromatic systems. The mechanism involves the formation of an acylium ion, which then acts as an electrophile in an intramolecular electrophilic aromatic substitution reaction. byjus.com The reaction is ortho- and para-selective, with the product distribution often being temperature-dependent. byjus.com

Another relevant rearrangement is the Orton rearrangement , which involves the migration of a halogen atom from the N-haloamide side chain to the aromatic ring upon treatment with a hydrohalic acid. spcmc.ac.in The mechanism of the Orton rearrangement is believed to be intermolecular, proceeding through the in-situ generation of molecular halogen, which then acts as the electrophile in a standard electrophilic aromatic halogenation of the acetanilide. spcmc.ac.inroyalholloway.ac.uk Studies on the rearrangement of N-bromo-4-chloroacetanilide have provided detailed kinetic insights into this transformation. researchgate.net

The Beckmann rearrangement is another important reaction where an oxime is converted into an amide in the presence of an acid catalyst. libretexts.org While not a direct rearrangement of N-(3-Fluorophenyl)acetanilide itself, it is a key reaction in the synthesis of amides and demonstrates the types of skeletal reorganizations that are possible in related nitrogen-containing compounds.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 4-Fluoroacetanilide |

| 4-hydroxy acetanilide |

| Acetanilide |

| Acetic acid |

| Aluminum chloride |

| N-(3-Fluoro-4-nitrophenyl)acetanilide |

| N-(3-Fluorophenyl)acetanilide |

| N-(4-acetamidophenyl)-2-chloroacetamide |

| N-[4-(2-chloroacetyl)-3-fluorophenyl]acetamide |

| N-bromo-4-chloroacetanilide |

| Nitric acid |

| Sulfuric acid |

| Thionyl chloride |

| m-Trifluoromethyl acetanilide |

| 3'-Trifluoromethyl-4'-nitroacetanilide |

| 3-Fluoroaniline |

Computational and Theoretical Studies on N 3 Fluorophenyl Acetanilide

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Vibrational Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the properties of molecules like N-(3-Fluorophenyl)acetanilide. DFT calculations, particularly using hybrid functionals such as B3LYP, are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization), the distribution of electrons (electronic structure), and the frequencies of molecular vibrations.

Geometry optimization is a critical first step, providing a theoretical model of the molecule's structure in its lowest energy state. For acetanilide (B955) and its derivatives, these calculations can reveal key structural parameters, such as the planarity of the molecule and the orientation of the secondary amide group relative to the phenyl ring. Studies on analogous compounds show that while the acetanilide molecule is largely planar, intermolecular hydrogen bonding can cause the secondary amide group to twist with respect to the phenyl ring. researchgate.net This optimization process is fundamental for the accuracy of all subsequent computational predictions.

Following optimization, vibrational analysis is performed by calculating the second derivatives of the energy. This yields a set of vibrational frequencies that correspond to specific molecular motions, such as stretching, bending, and torsional modes. These calculated frequencies are invaluable for interpreting experimental infrared (IR) and Raman spectra. mdpi.com

Prediction and Interpretation of Spectroscopic Parameters (Vibrational, NMR, UV-Vis)

Computational methods are powerful tools for predicting and interpreting the spectroscopic signatures of N-(3-Fluorophenyl)acetanilide. By simulating spectra, researchers can assign experimental peaks to specific molecular phenomena.

Vibrational Spectroscopy: DFT calculations provide theoretical vibrational frequencies that correlate with experimental IR and Raman spectra. While raw calculated frequencies often show systematic errors, they can be corrected using scaling factors to achieve excellent agreement with experimental data. researchgate.net For acetanilides, key vibrational modes include the N-H stretch, C=O (Amide I) stretch, and coupled C-N stretch and N-H bend (Amide II and III) vibrations. mdpi.com The presence of the fluorine atom on the phenyl ring is expected to subtly shift the frequencies of the ring's vibrational modes.

Table 1: Representative Vibrational Modes for Acetanilides and Their General Frequency Ranges

| Vibrational Mode | General Frequency Range (cm⁻¹) | Description |

| N-H Stretch | 3300 - 3600 | Stretching of the nitrogen-hydrogen bond in the amide group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of carbon-hydrogen bonds on the phenyl ring. |

| Amide I (C=O Stretch) | ~1660 - 1700 | Primarily the stretching of the carbonyl double bond. researchgate.net |

| Amide II | ~1550 | A coupled mode involving N-H in-plane bending and C-N stretching. mdpi.com |

| Amide III | ~1300 | A complex mix of C-N stretching and N-H in-plane bending. mdpi.com |

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework. chemrxiv.org These calculations help in assigning the complex ¹H and ¹³C NMR spectra. For N-(3-Fluorophenyl)acetanilide, computational predictions are crucial for assigning the signals of the aromatic protons, which exhibit complex splitting patterns due to spin-spin coupling, and for predicting the chemical shift of the fluorine-substituted carbon. The accuracy of these predictions can be enhanced by using solvent models to mimic experimental conditions. chemrxiv.org

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis). researchgate.net It calculates the energies of electronic transitions from the ground state to various excited states. For aromatic compounds like N-(3-Fluorophenyl)acetanilide, the spectrum is typically characterized by π→π* transitions within the phenyl ring and n→π* transitions involving the lone pair electrons of the amide group's oxygen and nitrogen atoms. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be directly compared to experimental spectra to understand the electronic structure.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electronic Properties

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov

The energy of the HOMO (E_HOMO) is related to the ionization potential, while the energy of the LUMO (E_LUMO) is related to the electron affinity. dntb.gov.ua The difference between these energies, known as the HOMO-LUMO gap (ΔE = E_LUMO - E_HOMO), is a critical indicator of molecular stability. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. solubilityofthings.com In contrast, a small gap suggests the molecule is more reactive. For N-(3-Fluorophenyl)acetanilide, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the amide group, while the LUMO is likely distributed over the aromatic system.

Table 2: Typical Frontier Orbital Data from DFT Calculations

| Parameter | Description | Significance |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. dntb.gov.ua |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | A measure of chemical reactivity and kinetic stability. solubilityofthings.com |

Calculation of Global and Local Chemical Reactivity Descriptors

From the HOMO and LUMO energies, a set of global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These concepts arise from conceptual DFT and provide a framework for predicting chemical behavior.

Key global reactivity descriptors include:

Electronic Chemical Potential (μ): μ ≈ (E_HOMO + E_LUMO) / 2. This measures the tendency of electrons to escape from the system.

Chemical Hardness (η): η ≈ (E_LUMO - E_HOMO) / 2. This is a measure of the molecule's resistance to changes in its electron distribution. Hard molecules have a large HOMO-LUMO gap.

Global Softness (S): S = 1 / (2η). This is the reciprocal of hardness; soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): ω = μ² / (2η). This quantifies the energy stabilization when the molecule accepts electrons, indicating its strength as an electrophile.

These descriptors provide a quantitative basis for comparing the reactivity of N-(3-Fluorophenyl)acetanilide with other related compounds. Local reactivity descriptors, such as Fukui functions, can also be calculated to identify the specific atomic sites within the molecule that are most susceptible to nucleophilic or electrophilic attack.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Dynamics

While DFT calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion.

For a flexible molecule like N-(3-Fluorophenyl)acetanilide, MD simulations are used to explore its conformational landscape—the collection of all possible spatial arrangements (conformers) and the energy barriers between them. Key areas of rotation include the bond between the phenyl ring and the nitrogen atom, and the C-N bond within the amide group. These simulations can reveal the most populated conformations in a given environment (e.g., in a vacuum or in a solvent) and the timescale of transitions between them. Such studies on related molecules have highlighted how different conformers can have distinct properties and biological activities.

Quantum Chemical Investigations of Reaction Mechanisms and Transition State Structures

Quantum chemical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. For N-(3-Fluorophenyl)acetanilide, this could involve studying its synthesis (e.g., the acylation of 3-fluoroaniline) or its subsequent reactions.

By mapping the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products. This path includes locating the transition state (TS)—the highest energy point along the reaction coordinate. The structure and energy of the TS are critical for determining the reaction's activation energy and, consequently, its rate. DFT calculations on similar reactions have been used to lower the energy of transition states in amidation reactions. nih.gov For instance, investigating the hydrolysis of the amide bond would involve modeling the approach of a water molecule or hydroxide (B78521) ion, identifying the tetrahedral intermediate, and calculating the energy of the transition states leading to its formation and breakdown. solubilityofthings.com

Solvation Effects on Molecular Structure, Conformation, and Spectroscopic Properties

The properties of a molecule can be significantly influenced by its surrounding environment, particularly by the solvent. Computational chemists account for these interactions using solvation models. The Polarizable Continuum Model (PCM) and its variants (like IEF-PCM) are widely used methods where the solvent is represented as a continuous dielectric medium. chemrxiv.org

These models are used to study how a solvent affects the structure, stability, and spectroscopic properties of N-(3-Fluorophenyl)acetanilide. For example, polar solvents can stabilize charge separation within the molecule, potentially altering its preferred conformation and dipole moment. This, in turn, affects its spectroscopic properties. TD-DFT calculations incorporating a solvent model often yield UV-Vis spectra that are in better agreement with experimental measurements in solution. chemrxiv.org Similarly, predicted NMR shifts are more accurate when solvation is considered, as solvent molecules can influence the local electronic environment of each nucleus. Studies show that increasing solvent polarity can impact HOMO-LUMO values and other thermodynamic parameters. solubilityofthings.com

Studies on Non-Linear Optical (NLO) Properties

The investigation of the non-linear optical (NLO) properties of molecules is a burgeoning field of research due to its significant applications in technologies like optical modulation, data storage, and telecommunications. selcuk.edu.tr Organic molecules, in particular, have garnered attention for their potential in NLO applications. researchgate.net Theoretical calculations, such as those employing ab initio quantum mechanical methods, are instrumental in predicting the NLO behavior of molecules. selcuk.edu.tr

For N-(3-Fluorophenyl)acetanilide, computational studies are crucial to understanding its potential as an NLO material. These studies typically involve the calculation of key parameters like the electric dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net The first hyperpolarizability is a critical indicator of a molecule's second-order NLO activity. researchgate.net

Calculations are often performed using density functional theory (DFT) methods, with functionals like B3LYP and a suitable basis set such as 6-311++G(d,p), to determine these NLO properties. researchgate.netrsc.org The results of these calculations can reveal whether a molecule possesses a microscopic NLO behavior with non-zero hyperpolarizability values. selcuk.edu.trresearchgate.net The presence of donor and acceptor groups within a π-conjugated system can enhance NLO properties. researchgate.net In the case of acetanilides, the interaction between the carbonyl group and the phenyl ring, along with intermolecular hydrogen bonding, can influence these properties. researchgate.net

While specific experimental and extensive computational data for the NLO properties of N-(3-Fluorophenyl)acetanilide are not detailed in the provided search results, the general approach to studying similar organic compounds provides a framework for its evaluation. For instance, studies on related acetanilide analogues and other organic molecules demonstrate that computational methods can effectively predict NLO activity. researchgate.netresearchgate.net The enhancement of NLO behavior can also be investigated in different environments, such as in a crystalline phase, which can significantly alter the properties compared to the gaseous phase. rsc.org

Table 1: Calculated NLO Properties for a Related Acetanilide Analogue (p-amino acetanilide)

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | Varies with tautomeric form | Debye |

| Polarizability (α) | Data not specified | a.u. |

| First-Order Hyperpolarizability (β) | Non-zero values indicate NLO activity | a.u. |

Data derived from computational studies on a related compound. researchgate.net

Advanced Topological Analyses (e.g., ELF, LOL, ALIE, RDG) for Binding Areas and Weak Interactions

Advanced topological analyses are powerful computational tools used to elucidate the electronic structure, chemical bonding, and weak interactions within a molecule. researchgate.net These methods provide a deeper understanding of the nature of chemical bonds and non-covalent interactions, which are crucial for determining a molecule's stability and reactivity. niscpr.res.inresearchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that help in visualizing and analyzing the electron localization in a molecule. niscpr.res.inresearchgate.net They are based on the kinetic energy density of the electrons and provide a clear picture of bonding, non-bonding, and core electron pairs. niscpr.res.in The analysis of ELF and LOL basins and their population magnitudes can indicate the nature of bonding interactions, including strong and weak covalent bonds. niscpr.res.in For instance, ELF values between 0.8 and 1.0 Bohr typically signify a strongly localized region. researchgate.net These analyses are instrumental in understanding the atomic shell structure and classifying chemical bonds. niscpr.res.in

Average Local Ionization Energy (ALIE): The Average Local Ionization Energy (ALIE) is another tool used to study the reactivity of a molecule. It helps in identifying the sites that are most susceptible to electrophilic attack.

Reduced Density Gradient (RDG): The Reduced Density Gradient (RDG) analysis is particularly useful for identifying and visualizing weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions. researchgate.net By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix, it is possible to distinguish between different types of interactions. researchgate.net For example, green-colored surfaces in RDG maps often indicate weak van der Waals interactions, while red areas can signify steric clashes. researchgate.net

Biotransformation Studies of N 3 Fluorophenyl Acetanilide in Non Clinical Contexts

In Vivo Metabolic Pathways and Metabolite Identification in Animal Models (e.g., Rat)

In vivo studies, particularly in rodent models such as the rat, are fundamental to elucidating the metabolic pathways of chemical compounds. For fluorinated acetanilides, the primary routes of metabolism involve modifications to both the aromatic ring and the acetamido group.

Pathways Involving Defluorination and Subsequent Conjugation Reactions

A key metabolic transformation for some fluorinated aromatic compounds is the cleavage of the carbon-fluorine bond, a process known as defluorination. This is often followed by hydroxylation of the aromatic ring. In the case of the related compound, 4-fluoroacetanilide (B1213217), studies in Sprague-Dawley rats have shown that para-hydroxylation occurs, leading to the displacement of the fluorine atom. nih.gov This metabolic step is significant as it can dramatically alter the compound's properties and subsequent metabolic handling.

Following hydroxylation, the resulting phenolic metabolite undergoes extensive phase II conjugation reactions to facilitate its excretion. The primary conjugation pathways observed for the defluorinated and hydroxylated metabolite of 4-fluoroacetanilide are sulfation and glucuronidation. nih.gov A minor pathway involving conjugation with N-acetylcysteine (mercapturic acid synthesis) has also been reported. nih.gov These conjugation reactions increase the water solubility of the metabolites, which is a crucial step for their elimination from the body, primarily via urine.

Based on these findings for the para-isomer, it is plausible that 4'-(m-Fluorophenyl)acetanilide could also undergo defluorination and hydroxylation, although the position of hydroxylation on the aromatic ring may differ due to the meta-position of the fluorine atom. The resulting hydroxylated metabolites would then likely be conjugated with sulfate (B86663) and glucuronic acid before excretion.

Characterization of N-Deacetylation and Reacetylation Cycles

Another major metabolic pathway for acetanilide (B955) derivatives is the hydrolysis of the amide bond, a reaction known as N-deacetylation. This process results in the formation of the corresponding aniline (B41778) derivative. Studies utilizing ¹³C-labeled 4-fluoroacetanilide have demonstrated that N-deacetylation is a significant metabolic route. nih.gov

Interestingly, the metabolic process does not necessarily stop at the formation of the aniline. A futile cycle of deacetylation followed by reacetylation has been observed. nih.gov This was confirmed by the loss of the ¹³C-label from the acetyl group of the administered 4-fluoroacetanilide in the excreted metabolites. nih.gov This indicates that the deacetylated metabolite, 4-fluoroaniline, re-enters the acetylation pathway, where it is conjugated with an endogenous acetyl group. A similar N-deacetylation and reacetylation cycle has been reported for 3-methyl-4-trifluoromethylacetanilide in rats, with approximately 50% of the excreted N-acetylated metabolites having lost the original labeled acetyl group. nih.gov

It is highly probable that this compound also undergoes this N-deacetylation and reacetylation cycle. The resulting 3-fluoroaniline (B1664137) would then be subject to its own metabolic pathways, including potential hydroxylation and conjugation, or reacetylation to the parent compound.

Table 1: Postulated In Vivo Metabolites of this compound in Rats (Based on Analogues)

| Metabolite Class | Specific Metabolite (Postulated) | Metabolic Pathway |

| Phase I | 3-Fluoroaniline | N-deacetylation |

| Hydroxylated 3-fluoroacetanilide | Aromatic Hydroxylation | |

| Hydroxylated 3-fluoroaniline | Aromatic Hydroxylation | |

| Defluorinated and hydroxylated acetanilide | Defluorination, Aromatic Hydroxylation | |

| Phase II | Sulfate and glucuronide conjugates of hydroxylated metabolites | Sulfation, Glucuronidation |

| N-acetyl-cysteinyl conjugate of defluorinated metabolite | Glutathione Conjugation |

In Vitro Enzymatic Biotransformation Studies (e.g., using Liver Microsomes, Hepatocytes)

In vitro systems, such as liver microsomes and hepatocytes, are invaluable tools for investigating the specific enzymes involved in the metabolism of xenobiotics and for characterizing the initial steps of biotransformation. researchgate.netspringernature.comnih.govresearchgate.net Liver microsomes are rich in cytochrome P450 (CYP450) enzymes, which are key players in the oxidative metabolism of many drugs and foreign compounds. unl.edu Hepatocytes, on the other hand, contain a broader range of both phase I and phase II enzymes, providing a more complete picture of hepatic metabolism.

In vitro experiments with these systems would allow for the identification of the specific CYP450 isozymes involved in the hydroxylation of this compound. Furthermore, incubation with hepatocytes would enable the characterization of the initial conjugated metabolites, such as glucuronides and sulfates, formed from the primary hydroxylated products.

Evaluation of the Fluorine Substituent's Influence on Metabolic Lability and Pathway Diversion

The presence and position of a fluorine substituent on an aromatic ring can significantly influence the metabolic fate of a compound. The high electronegativity of fluorine can alter the electron distribution within the molecule, affecting the sites susceptible to enzymatic attack.

The position of the fluorine atom is a critical determinant of metabolic stability and the regioselectivity of hydroxylation. For fluorobenzenes, the site of cytochrome P450-catalyzed hydroxylation can be predicted based on the substrate's frontier orbital characteristics for electrophilic attack. nih.gov In the case of this compound, the fluorine atom at the meta position is expected to influence the regioselectivity of aromatic hydroxylation by the CYP450 enzymes. Compared to the para-isomer, where hydroxylation can lead to defluorination, the meta-position of the fluorine in this compound may direct hydroxylation to other positions on the aromatic ring, potentially preserving the carbon-fluorine bond.

Furthermore, the fluorine substituent can impact the rate of N-deacetylation. The electronic properties of the fluorophenyl ring will influence the susceptibility of the amide bond to hydrolysis. The significant level of futile deacetylation and reacetylation observed for 3-methyl-4-trifluoromethylacetanilide suggests that the electronic nature of the substituted aniline plays a crucial role in its interaction with acetyltransferase enzymes. nih.gov It is therefore likely that the meta-fluorine substituent in this compound also modulates the rate and extent of this metabolic cycle.

Structure Activity/property Relationship Sar/spr and Rational Design Approaches for N 3 Fluorophenyl Acetanilide Analogues

Influence of Fluorine Substitution Position on Chemical Reactivity and Selectivity

The position of the fluorine atom on the phenyl ring of acetanilide (B955) analogues significantly alters the molecule's physicochemical properties, which in turn dictates its chemical reactivity and selectivity. The fluorine atom's high electronegativity exerts a powerful inductive electron-withdrawing effect (-I), while its lone pairs contribute a weaker resonance-donating effect (+R). The interplay between these effects is highly dependent on the substitution pattern (ortho, meta, or para).

In the case of N-(3-Fluorophenyl)acetanilide (the meta-isomer), the fluorine atom's influence is primarily inductive. This strong electron withdrawal deactivates the aromatic ring, making it less susceptible to electrophilic aromatic substitution than acetanilide itself. The deactivation is more pronounced at the ortho and para positions relative to the fluorine atom, thus directing incoming electrophiles to alternative positions.

Furthermore, the position of fluorine affects key properties that govern biological activity:

Lipophilicity: Fluorine substitution generally increases a molecule's lipophilicity (logP), which can enhance its ability to cross biological membranes. However, the extent of this increase varies with position.

Oxidation Potential: Substitution adjacent to the amide group has been shown to cause a greater increase in oxidation potential compared to substitution elsewhere, suggesting that the electronic environment around the reactive centers of the molecule is highly sensitive to the fluorine's location. nih.gov

In essence, the meta-position of fluorine in 4'-(m-Fluorophenyl)acetanilide provides a unique electronic profile that modulates its reactivity and provides a basis for designing analogues with specific selectivities for biological targets.

Electronic Effects of Substituents on Aromatic Rings and Amide Linkage, and Their Correlation with Molecular Properties

The electronic properties of N-(3-Fluorophenyl)acetanilide are dominated by the strong electronegativity of the fluorine atom. Positioned at the meta-position, fluorine exerts a potent inductive effect (-I) that withdraws electron density from the aromatic ring. nih.gov Unlike ortho or para substitution, the resonance effect (+R) from the meta position is negligible.

This net electron withdrawal has several important consequences:

Aromatic Ring Deactivation: The reduced electron density on the phenyl ring lowers its reactivity towards electrophiles.

Modified Amide Linkage: The electron-withdrawing nature of the fluorophenyl group affects the properties of the adjacent amide linkage. It can influence the rotational barrier of the C-N bond and modulate the acidity of the N-H proton.

Molecular Electrostatic Potential (MEP): The fluorine atom creates a region of negative electrostatic potential, while simultaneously increasing the positive potential on adjacent hydrogen atoms. This polarization is crucial for defining how the molecule interacts with polar residues in a protein binding site. nih.gov

These electronic modifications can be correlated with macroscopic molecular properties. For example, the Hammett substituent constant (σ) is a quantitative measure of the electronic effect of a substituent. The trifluoromethyl (CF3) group, another fluorinated substituent, is known to be one of the strongest neutral electron-withdrawing groups, with a σm value approaching 1.00. datapdf.com While a single fluorine atom is less withdrawing than a CF3 group, its effect is still substantial and plays a key role in rational drug design, where it can be used to enhance binding affinity by creating favorable electrostatic interactions or to block metabolic degradation at a specific site.

Studies of Intermolecular Interactions and Molecular Self-Assembly

In the solid state, the self-assembly of molecules into a stable crystal lattice is governed by a network of intermolecular interactions. For N-(3-Fluorophenyl)acetanilide and its analogues, hydrogen bonding is the dominant force directing the crystal packing.

Crystal structure analyses reveal that molecules of this type are typically linked by strong N—H···O=C hydrogen bonds . These interactions connect the amide groups of adjacent molecules, forming characteristic chains or ribbons. In the crystal structure of 2-chloro-N-(3-fluorophenyl)acetamide, for instance, molecules are linked into C(4) chains that propagate along a specific crystallographic direction. nih.govresearchgate.net

Beyond this primary interaction, weaker but structurally significant contacts play a crucial role. These include:

C—H···O Interactions: Contacts between aromatic or methyl C-H groups and the amide oxygen atom provide additional stability.

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can also occur, although they may be modulated by the fluorine substituent.

The specific combination of these strong and weak interactions determines the final crystal packing motif. Understanding this supramolecular assembly is vital for controlling the solid-state properties of a compound, such as solubility and dissolution rate, which are critical for its formulation as a therapeutic agent. rsc.org

Computational Predictions of Molecular Properties and Potential Biological Activity through Molecular Docking Studies

Computational methods, particularly molecular docking, are indispensable tools in the rational design of N-(3-Fluorophenyl)acetanilide analogues as potential therapeutic agents. Docking studies predict how a ligand (the analogue) might bind to the active site of a target protein, providing insights into its potential biological activity. nih.gov

The process involves placing the 3D structure of the compound into the binding pocket of a protein and calculating a score based on the predicted binding affinity. This score is influenced by factors such as:

Hydrogen Bonds: The formation of hydrogen bonds between the ligand's N-H or C=O groups and protein residues (e.g., Arginine, Tyrosine, Serine) is a major contributor to binding affinity. nih.gov

Hydrophobic Interactions: The fluorophenyl ring can occupy hydrophobic pockets within the active site, enhancing binding.

Electrostatic Interactions: The polarized C-F bond can engage in favorable electrostatic or dipole-dipole interactions with the protein.

For example, in docking studies of fluorinated inhibitors against various enzymes, the fluorine atom is often found to form key contacts that enhance potency and selectivity. researchgate.net The binding energy, typically expressed in kcal/mol, and the inhibition constant (Ki) are calculated to rank potential inhibitors. Analogues with lower binding energies are predicted to be more potent.

| Compound Analogue | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Fluoro-Anilinoquinazoline | VEGFR-2 | -8.24 | Cys919, Asp1046 |

| Prolyl-Fluoropyrrolidine | DPP-IV | Not specified | Arg125, Tyr547, Ser630 |

| Fluoro-Chalcone | DprE1 | < -8.0 | Not specified |

This table presents representative data from docking studies on various fluorinated compounds to illustrate the type of predictions made. Data is sourced from multiple studies for conceptual illustration. nih.govresearchgate.net

These computational predictions guide the synthesis of new analogues. By systematically modifying the substitution pattern on the phenyl ring and observing the predicted effects on binding, researchers can prioritize the synthesis of compounds with the highest likelihood of exhibiting the desired biological activity, thereby accelerating the drug discovery process.

Emerging Research Directions and Methodological Innovations in N 3 Fluorophenyl Acetanilide Research

Development of Novel Green and Sustainable Synthetic Methodologies for Fluoroacetanilides

The synthesis of acetanilides, including fluoro-substituted analogs, has traditionally involved reagents and conditions that are now being reconsidered in favor of more environmentally benign alternatives. The principles of green chemistry are driving innovation in this area, aiming to reduce hazardous waste, minimize energy consumption, and improve atom economy. ijirset.comsphinxsai.com

Other innovative green methods include the use of catalysts derived from waste materials, such as extracts from plant ashes. ttwrdcs.ac.in These biodegradable and eco-friendly catalysts can offer shorter reaction times and avoid the use of toxic solvents. ttwrdcs.ac.in The overarching goal of these methodologies is to minimize waste by-products and enhance the atom economy, which evaluates the efficiency of a chemical transformation. Green synthesis methods for acetanilide (B955) derivatives have demonstrated significantly improved atom economy, signifying a more efficient use of reactants. sphinxsai.com

| Parameter | Conventional Method | Green/Sustainable Method |

|---|---|---|

| Acetylating Agent | Acetic Anhydride (B1165640) or Acetyl Chloride sphinxsai.comijtsrd.com | Glacial Acetic Acid ijtsrd.com |

| Catalyst | Acidic or Basic Catalysts ttwrdcs.ac.in | Magnesium Sulphate Heptahydrate, Zinc Dust, Plant Extracts ijirset.comijtsrd.comttwrdcs.ac.in |

| Byproducts | Generates unused acetic acid, leading to lower atom economy sphinxsai.com | Minimized waste by-products, higher atom economy sphinxsai.com |

| Environmental Impact | Use of corrosive and hazardous reagents ijtsrd.com | Use of benign, eco-friendly, and often biodegradable catalysts ijtsrd.comttwrdcs.ac.in |

| Reaction Conditions | Often requires specific solvents | Can be performed solvent-free ijtsrd.com |

Integration of Advanced Spectroscopic Probes and Techniques for Real-time Chemical and Biochemical Monitoring

The move towards more efficient and controlled chemical manufacturing has been greatly enhanced by the implementation of Process Analytical Technology (PAT). globalresearchonline.netstepscience.com PAT is a system for designing, analyzing, and controlling manufacturing through timely, in-process measurements of critical quality and performance attributes. stepscience.com This approach allows for a shift from offline quality testing to real-time quality assurance, significantly improving process understanding and control. globalresearchonline.netscispace.com

For complex organic syntheses, including those involving fluoroacetanilides, a suite of spectroscopic methods can be integrated for real-time analysis. mt.com Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Raman Spectroscopy, UV-Vis, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide continuous streams of data on reaction kinetics, intermediate formation, and product concentration. mt.comjascoinc.com